4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde
Description
4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde is an organic compound with the molecular formula C17H17FO3S. This compound is characterized by the presence of a fluorobenzyl group, a sulfanyl linkage, an ethoxy group, and a methoxybenzaldehyde moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
4-[2-[(4-fluorophenyl)methylsulfanyl]ethoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO3S/c1-20-17-10-14(11-19)4-7-16(17)21-8-9-22-12-13-2-5-15(18)6-3-13/h2-7,10-11H,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWMEJIQWYHQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCSCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzyl chloride with sodium sulfide to form 4-fluorobenzyl sulfide. This intermediate is then reacted with 2-bromoethanol to form 2-[(4-fluorobenzyl)sulfanyl]ethanol. Finally, this compound is subjected to a condensation reaction with 3-methoxybenzaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(3-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde
- 4-{2-[(4-Chlorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde
- 4-{2-[(4-Methylbenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde
Uniqueness
4-{2-[(4-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
